molecular formula C12H21NO3 B2396688 (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1312771-60-0

(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B2396688
CAS No.: 1312771-60-0
M. Wt: 227.304
InChI Key: LVSMJGHUOLKTJI-UDNWOFFPSA-N
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Description

(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include cyclization reactions, protection and deprotection of functional groups, and stereoselective synthesis to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules in interesting ways, making it a candidate for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets would depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxycyclopentane-1-carboxylate
  • 4-Hydroxyhexahydrocyclopenta[c]pyrrole-2-carboxylate
  • tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-1-carboxylate

Uniqueness

(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is unique due to its specific stereochemistry and the presence of both a cyclopentane and pyrrole ring. This combination of features can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (4R)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMJGHUOLKTJI-UDNWOFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2CC[C@H](C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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